molecular formula C8H10N2O B12969876 6-Cyclopropoxypyridin-3-amine

6-Cyclopropoxypyridin-3-amine

Cat. No.: B12969876
M. Wt: 150.18 g/mol
InChI Key: CZVOOKADMNCDKG-UHFFFAOYSA-N
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Description

6-Cyclopropoxypyridin-3-amine is an organic compound with the molecular formula C8H10N2O It is a derivative of pyridine, featuring a cyclopropoxy group attached to the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropoxypyridin-3-amine typically involves the cyclopropanation of pyridine derivatives followed by amination. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient synthetic routes. Green chemistry approaches, such as the use of water as a solvent and avoiding chromatographic purification, are often employed to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropoxypyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds .

Scientific Research Applications

6-Cyclopropoxypyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 6-Cyclopropoxypyridin-3-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, influencing biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in inflammatory and microbial processes .

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopropylpyridin-3-amine: Similar in structure but with a cyclopropyl group instead of a cyclopropoxy group.

    6-Chloro-2-cyclopropoxypyridin-3-amine: Contains a chlorine atom at the second position of the pyridine ring.

Uniqueness

6-Cyclopropoxypyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropoxy group provides steric hindrance and electronic effects that differentiate it from other pyridine derivatives .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

6-cyclopropyloxypyridin-3-amine

InChI

InChI=1S/C8H10N2O/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3,9H2

InChI Key

CZVOOKADMNCDKG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=NC=C(C=C2)N

Origin of Product

United States

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